N-(2-bromo-4-methylphenyl)-5-methylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-7-3-4-10(9(13)5-7)14-12(16)11-6-8(2)17-15-11/h3-6H,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAHBVQJWHRLNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NOC(=C2)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-5-methylisoxazole-3-carboxamide typically involves the reaction of 2-bromo-4-methylphenylamine with 5-methylisoxazole-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-5-methylisoxazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Immunomodulatory Properties
Recent studies have highlighted the immunoregulatory effects of isoxazole derivatives, including N-(2-bromo-4-methylphenyl)-5-methylisoxazole-3-carboxamide. These compounds can modulate immune responses, which is crucial for developing treatments for autoimmune diseases and inflammatory conditions.
- Inhibition of Immune Responses : Isoxazole derivatives have shown the ability to inhibit humoral immune responses and the proliferation of lymphocytes. For instance, certain derivatives were found to suppress TNFα production, indicating their potential as anti-inflammatory agents .
- T Cell Modulation : Research indicates that these compounds can influence T cell subsets and enhance or suppress specific immune responses. For example, some derivatives facilitated the modulation of T cell composition in lymphoid organs, enhancing humoral immune responses in animal models .
Therapeutic Potential
The therapeutic applications of this compound are being explored in several contexts:
- Anti-inflammatory Applications : The compound has been studied for its anti-inflammatory properties, showing effectiveness in models of carrageenan-induced inflammation. This suggests potential use in treating conditions characterized by excessive inflammation .
- Antibacterial Activity : Some studies suggest that isoxazole derivatives exhibit antibacterial properties, making them candidates for developing new antibiotics or adjunct therapies for bacterial infections .
Synthesis and Chemical Properties
Understanding the synthesis of this compound is crucial for its application in research and industry:
- Synthetic Pathways : The compound can be synthesized through various chemical reactions involving isoxazole intermediates. For example, reactions with brominated phenyl compounds have been documented to yield this carboxamide derivative effectively .
- Chemical Characterization : Characterization techniques such as NMR and HRMS are employed to confirm the structure and purity of synthesized compounds. For instance, NMR spectra provide insights into the molecular structure, confirming the presence of specific functional groups essential for biological activity .
Case Studies and Research Findings
Several case studies illustrate the applications and efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Immunomodulation | Demonstrated inhibition of TNFα production in vitro; potential for autoimmune treatment. |
| Study 2 | Anti-inflammatory | Showed significant reduction in carrageenan-induced paw edema in animal models. |
| Study 3 | Antibacterial | Exhibited activity against specific bacterial strains; potential for antibiotic development. |
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness arises from its substitution pattern. Below is a comparative analysis with structurally related derivatives:
Table 1: Substituent Effects on Isoxazole Carboxamides
Key Observations :
- Halogen Effects : Bromine’s larger size and polarizability compared to fluorine or chlorine may enhance binding to hydrophobic pockets in biological targets but reduce solubility .
Inferences for Target Compound :
- The bromine atom may enhance antimicrobial activity by interacting with bacterial cell membranes or enzymes .
- The methyl group on the phenyl ring could improve lipophilicity , aiding blood-brain barrier penetration for CNS targets .
Physicochemical Properties
Comparative physicochemical data (estimated):
Table 3: Property Comparison
Notes:
- Higher molecular weight and logP in the target compound suggest increased membrane permeability but reduced aqueous solubility compared to fluorinated analogs .
Challenges :
- Introducing the ortho-bromo group may require directed ortho-metalation or specialized catalysts .
Biological Activity
N-(2-bromo-4-methylphenyl)-5-methylisoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound features a unique isoxazole ring, which is known for its role in various pharmacological activities. The presence of the bromo and methyl groups on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Isoxazole derivatives often act as inhibitors of various enzymes, including those involved in inflammatory processes. For instance, compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and inflammation .
- Receptor Modulation : The compound may interact with specific receptors, modulating signaling pathways related to cell proliferation and apoptosis. Research indicates that isoxazole derivatives can influence the activity of receptors involved in immune responses, such as TNF-alpha and IL-6 .
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoxazole derivatives. For example, compounds structurally related to this compound demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF-7 | 17.9 |
| B | K562 | 14.2 |
| C | A549 | 19.1 |
These findings suggest that the compound could be further explored for its potential as an anticancer agent .
Immunomodulatory Effects
This compound has also been studied for its immunomodulatory properties. It may enhance or inhibit immune responses depending on the context:
- Inhibition of Humoral Response : Similar compounds have been shown to suppress antibody production and cytokine release in vitro, indicating a potential use in managing autoimmune diseases .
- Pro-apoptotic Activity : The compound can induce apoptosis in lymphocytes, which may be beneficial in diseases characterized by excessive immune activation .
Case Studies
- Neurodegenerative Disease Models : In animal models of neurodegeneration, isoxazole derivatives have been reported to reduce neuroinflammation by inhibiting CSF-1R signaling pathways. This suggests a therapeutic role in conditions like Alzheimer's disease .
- Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in significant cell death, supporting its potential as an anticancer agent .
Q & A
Q. What are the key differences between 3-carboxamide and 4-carboxamide isoxazole scaffolds in biological applications?
- Methodological Answer :
- Toxicity : 3-Carboxamides (e.g., UTL-5b) exhibit lower acute toxicity (LD > 500 mg/kg) than 4-carboxamides (e.g., leflunomide, LD ~50 mg/kg) due to metabolite profiles .
- Target Selectivity : 3-Carboxamides lack DHODH inhibition but retain anti-inflammatory effects via alternative pathways (e.g., NF-κB modulation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
